1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-15-2-1-3-16(11-15)22-8-6-21(7-9-22)12-17(23)14-4-5-18-19(10-14)25-13-24-18/h1-5,10-11,17,23H,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFKDARGDHJTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxole, chlorophenyl, and piperazine moieties under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds containing piperazine structures exhibit diverse biological activities, particularly in the treatment of neurological disorders. The interactions of 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol with neurotransmitter receptors suggest its potential as a therapeutic agent for conditions such as anxiety, depression, and schizophrenia. Preliminary studies have shown promising results in modulating serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .
Anticancer Activity
The compound's structural similarities to known anticancer agents position it as a candidate for further investigation in oncology. Studies have indicated that derivatives of benzodioxole can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzodioxole moiety.
- Introduction of the piperazine ring through nucleophilic substitution.
- Final reduction to yield the target alcohol.
Optimizing reaction conditions is crucial for achieving high yields and purity .
Biocatalytic Production
Recent advancements have explored the use of biocatalysts for the synthesis of this compound. For instance, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the asymmetric reduction of ketones to their corresponding alcohols, yielding over 99% enantiomeric excess in environmentally friendly conditions . This method presents a sustainable alternative to traditional chemical synthesis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Neuropharmacological Effects | Investigated interactions with serotonin receptors; potential anxiolytic effects observed (PubMed) |
| Anticancer Activity | Demonstrated cytotoxicity against specific cancer cell lines; ongoing research into mechanisms (CENMED) |
| Biocatalytic Synthesis | Lactobacillus paracasei BD101 used for high-yield production; environmentally friendly process developed (Wiley Periodicals) |
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Benzodioxol-Piperazine Derivatives
Compounds sharing the benzodioxol-piperazine scaffold but differing in substituents or linkers include:
Key Observations :
- The ethanol linker in the target compound introduces a polar hydroxyl group, which may enhance water solubility compared to ketone or propenone linkers .
Chlorophenyl-Piperazine Derivatives
Piperazine rings substituted with chlorophenyl groups are common in neuroactive compounds:
Key Observations :
- The 3-chlorophenyl substitution in the target compound aligns with 5-HT receptor ligands like meta-chlorophenylpiperazine (mCPP), a known 5-HT2C agonist .
- Additional functional groups (e.g., triazolone in ) can drastically alter selectivity; the target compound’s ethanol linker may favor different receptor interactions.
Pharmacologically Active Benzodioxol Derivatives
Benzodioxol-containing drugs provide insights into metabolic and therapeutic profiles:
Key Observations :
- Fluorination in Lumacaftor/Tezacaftor improves metabolic stability, whereas the target compound’s non-fluorinated benzodioxol may undergo faster hepatic oxidation .
Physicochemical Properties
- Melting Points: Urea-linked piperazine derivatives (e.g., compounds in ) exhibit high melting points (188–207°C), suggesting strong intermolecular hydrogen bonding. The target compound’s ethanol linker may result in a lower melting point, though data are unavailable.
- Solubility : Dihydrochloride salts (e.g., ) enhance aqueous solubility, whereas the target compound’s free base form may require formulation optimization.
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a complex organic compound recognized for its potential biological activities, particularly in the realm of pharmacology. The compound features a benzodioxole moiety and a piperazine structure, which are known to contribute to various biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is . Its unique structural characteristics include:
- Benzodioxole Moiety : This component is often associated with psychoactive properties and has been implicated in various therapeutic applications.
- Piperazine Ring : Known for its diverse biological activities, including interactions with neurotransmitter receptors.
Pharmacological Potential
Research indicates that compounds containing the piperazine structure exhibit a wide range of biological activities. The specific compound has shown promise in:
- Neurotransmitter Receptor Interactions : Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which could make it a candidate for treating neurological disorders .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to inhibit key enzymes related to neurotransmitter metabolism:
| Enzyme | Inhibition Activity | IC50 Value |
|---|---|---|
| Monoamine Oxidase A | Moderate | 2.84 μM |
| Acetylcholinesterase | Weak | >50% residual activity at 10 μM |
These findings suggest that the compound may possess potential as a therapeutic agent in treating conditions such as depression or anxiety .
Synthesis and Biocatalysis
A study highlighted the microbial reduction of related compounds using Lactobacillus paracasei BD101 as a biocatalyst. This method yielded high enantiomeric excess (>99%) of (R)-1-(1,3-benzodioxol-5-yl)ethanol, demonstrating an effective and environmentally friendly approach to synthesizing biologically active compounds .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with G protein-coupled receptors (GPCRs) plays a crucial role in mediating its biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | Simpler benzodioxole derivative | Varies; less complex |
| 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | Incorporates thiophene and oxadiazole | Potential anti-cancer activity |
The unique combination of functional groups in this compound may enhance its selectivity for certain biological targets compared to other derivatives .
Q & A
Q. What are the established synthetic routes for 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol, and what parameters require optimization?
The compound is synthesized via nucleophilic substitution or coupling reactions between 1,3-benzodioxole derivatives and 4-(3-chlorophenyl)piperazine intermediates. Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Catalytic agents like triethylamine improve yield by neutralizing acidic byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the ethanol derivative .
Q. Which spectroscopic and crystallographic methods are most effective for structural validation?
- NMR (¹H/¹³C): Assign peaks for the benzodioxole aromatic protons (δ 6.7–6.9 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm).
- X-ray crystallography: Use SHELX-97 for structure refinement. The benzodioxole and piperazine moieties exhibit planar geometry, with hydrogen bonding between the ethanol hydroxyl and piperazine nitrogen stabilizing the crystal lattice .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Conduct receptor-binding assays (e.g., radioligand displacement for serotonin 5-HT₂A/5-HT₂C receptors) due to structural similarity to known piperazine-based ligands . Pair with in vitro cytotoxicity screening (MTT assay) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to establish safety thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity and pharmacokinetics?
- Docking studies: Use AutoDock Vina to simulate interactions with 5-HT₂A receptors. Focus on the piperazine group’s hydrogen bonding with Ser159 and the benzodioxole’s π-π stacking with Phe234 .
- Pharmacokinetics: Apply SwissADME to predict logP (~3.2) and blood-brain barrier permeability (High CNS MPO score). Multiwfn analysis of electrostatic potential maps identifies regions prone to metabolic oxidation (e.g., benzodioxole methylene) .
Q. What experimental designs resolve contradictions in reported serotonin receptor affinities?
- Variable control: Standardize assay conditions (e.g., buffer pH, membrane preparation protocols) to minimize inter-lab variability.
- Functional assays: Complement binding studies with calcium flux (FLIPR) or cAMP assays to distinguish agonist/antagonist behavior. For example, conflicting 5-HT₂C Ki values may arise from differential G-protein coupling in cell lines .
Q. How does crystallographic data inform polymorphic stability and formulation challenges?
SHELXL refinement reveals two polymorphs: a monoclinic (P2₁/c) form with higher solubility and a triclinic (P-1) form with superior thermal stability (DSC >200°C). Solvent-drop grinding in ethanol favors the monoclinic form, critical for bioavailability .
Q. What strategies validate the metabolic pathways of this compound in hepatic models?
- LC-HRMS: Identify Phase I metabolites (e.g., benzodioxole O-demethylation) using human liver microsomes + NADPH.
- CYP inhibition screening: Prioritize CYP3A4/2D6 due to piperazine N-dealkylation susceptibility. Co-administer ketoconazole to assess metabolic stability shifts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
